3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole
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Overview
Description
3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole is a chemical compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of chloromethyl, fluoroethyl, and iodine substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloromethyl and fluoroethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Scientific Research Applications
3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(2-fluoroethyl)-5-bromopyrazole
- 3-(Chloromethyl)-1-(2-fluoroethyl)-5-chloropyrazole
- 3-(Chloromethyl)-1-(2-fluoroethyl)-5-methylpyrazole
Uniqueness
3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of chloromethyl, fluoroethyl, and iodopyrazole groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)11(10-5)2-1-8/h3H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWDPSWBRXGRLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CCl)CCF)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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